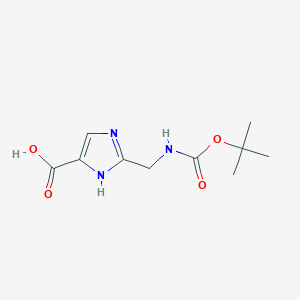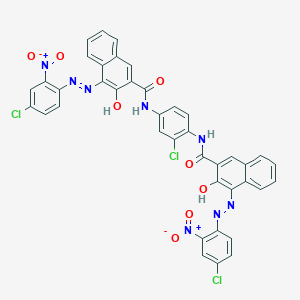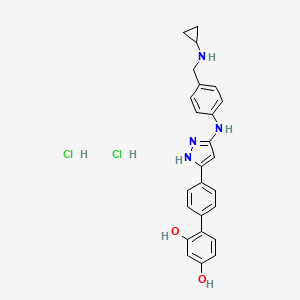
2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid
Übersicht
Beschreibung
2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amidation Reaction: Starting from 1H-imidazole-4-carboxylic acid, the carboxylic acid group can be converted to an amide using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Reduction Reaction: The imidazole ring can be reduced using suitable reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine, which can then be protected using BOC-anhydride.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the imidazole ring to its corresponding amine.
Substitution: The BOC protecting group can be removed using acids such as trifluoroacetic acid (TFA) to expose the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the BOC group.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the imidazole ring.
Reduction Products: Corresponding amines.
Substitution Products: Free amine groups after BOC deprotection.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development, especially in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The BOC-protected amine can act as a nucleophile, participating in various chemical reactions. The imidazole ring can interact with enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butoxycarbonylamino)acrylic acid methyl ester
2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid
3-(tert-Butoxycarbonylamino)-2-(tert-butoxycarbonylamino-methyl)propionic acid methyl ester
Uniqueness: 2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid is unique due to its imidazole ring structure, which provides distinct chemical and biological properties compared to other BOC-protected compounds.
Eigenschaften
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-5-7-11-4-6(13-7)8(14)15/h4H,5H2,1-3H3,(H,11,13)(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYGWFZYNSARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653599 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867340-37-2 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-1H-imidazole-5-carboxylic acid, 2-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1E)-2,2,2-Trifluoro-N-hydroxyethanimidoyl]-1,3-benzenediol](/img/structure/B1498374.png)

![1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B1498381.png)





![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)

![disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate](/img/structure/B1498401.png)
![Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1498412.png)
![(R)-tert-Butyl (1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)carbamate](/img/structure/B1498414.png)
